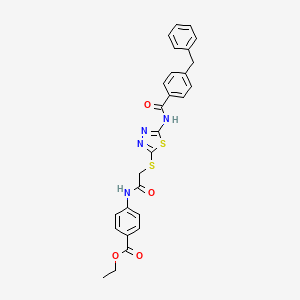

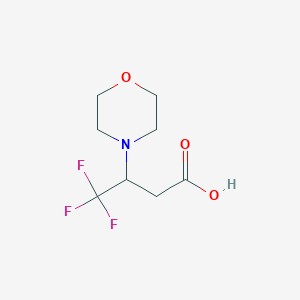

![molecular formula C24H21N5O3 B2706814 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941989-16-8](/img/structure/B2706814.png)

1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule of significant interest in various fields of scientific research. This compound's structure comprises a unique arrangement of quinoline, pyridine, and pyrimidine moieties, making it valuable for studies in synthetic organic chemistry, medicinal chemistry, and material science.

Synthetic Routes and Reaction Conditions:

The synthesis of this compound involves several steps, typically starting with the preparation of 3,4-dihydroquinoline and 2-oxoethyl derivatives. These intermediates are subsequently reacted with pyridin-2-ylmethyl-pyrido[3,2-d]pyrimidine under controlled conditions to form the target molecule.

Reaction conditions often include using solvents like dichloromethane or acetonitrile, with catalysts such as trifluoroacetic acid or phosphoric acid to facilitate the reactions.

Industrial Production Methods:

Industrial production of this compound generally involves optimizing the synthetic route for large-scale manufacturing. This includes the use of automated reactors, advanced purification techniques like high-performance liquid chromatography (HPLC), and stringent quality control measures to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidative reactions, often resulting in the formation of quinolinone and pyrimidinedione derivatives.

Reduction: Reductive reactions may convert the quinoline ring to tetrahydroquinoline and affect the pyrimidine ring structure.

Substitution: The presence of multiple reactive sites allows for various substitution reactions, primarily in the quinoline and pyridine rings.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dimethyl sulfoxide (DMSO).

Catalysts: Palladium on carbon, platinum oxide.

Major Products:

Products vary depending on the reactions but typically include modified quinoline, pyridine, and pyrimidine derivatives, which can be further explored for enhanced biological activities or materials properties.

Chemistry:

Used as a building block for the synthesis of more complex organic molecules.

Studied for its unique reactivity patterns and potential as a ligand in coordination chemistry.

Biology:

Investigated for its potential use as a pharmacophore in the design of new therapeutic agents.

Evaluated for its biological activity, including antibacterial, antifungal, and anticancer properties.

Medicine:

Explored as a candidate for drug development, particularly in targeting specific enzymes and receptors in various disease pathways.

Studied for its potential efficacy and safety profiles in preclinical models.

Industry:

Utilized in the development of novel materials with specific electronic and optical properties.

Incorporated into polymer systems to enhance stability and functionality.

Molecular Targets and Pathways:

The compound interacts with various biological targets, including enzymes, receptors, and nucleic acids.

Mechanistic studies suggest that it may inhibit enzyme activity by binding to the active site or allosteric site, thereby modulating the enzymatic function.

Pathway analysis indicates its involvement in cellular processes such as signal transduction, apoptosis, and DNA synthesis.

Comparación Con Compuestos Similares

1-(2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione: Lacks the dihydroquinoline moiety, leading to different reactivity and biological profiles.

Uniqueness:

The presence of the dihydroquinoline ring in 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione confers distinct properties, such as increased reactivity in oxidation and reduction reactions, as well as a unique binding affinity to biological targets, which can be leveraged for designing novel compounds with tailored activities.

There you have it—a detailed dive into this compound. Got any follow-up questions or want to explore a different topic?

Propiedades

IUPAC Name |

1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O3/c30-21(27-14-6-8-17-7-1-2-10-19(17)27)16-28-20-11-5-13-26-22(20)23(31)29(24(28)32)15-18-9-3-4-12-25-18/h1-5,7,9-13H,6,8,14-16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRZNAVXLSWKHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=N5)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-methoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2706733.png)

![1-(2,4-dimethylphenyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2706736.png)

![N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2706737.png)

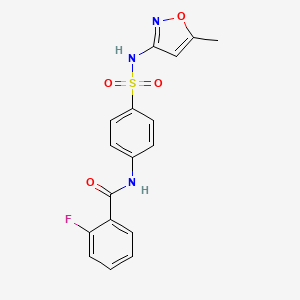

![1-(3-Chloro-4-methylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2706738.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2706743.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2706746.png)

![2-Fluoro-6-[(tetrahydrofuran-2-yl)methoxy]aniline](/img/structure/B2706751.png)

![N-ethyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2706753.png)